5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole
Description
Properties
IUPAC Name |
(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c1-2-17-8-6-4-3-5-7(8)9-10(17)13-11(14-12)16-15-9/h3-6H,2,12H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDZEWLSHNZMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of aldoses with 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole to form the corresponding aldose-5-ethyl-1,2,4-triazino[5,6-b]indol-3-ylhydrazones. These intermediates are then acetylated to their poly-O-acetyl derivatives. The acetylated derivatives undergo sterically controlled regiospecific oxidative cyclization with bromine in acetic acid and sodium acetate to yield linearly annelated 3-polyacetoxyalkyl-10-ethyl-1,2,4-triazolo[4’,3’:2,3]-1,2,4-triazino[5,6-b]indoles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The hydrazino group (-NHNH₂) in 5-ethyl-3-hydrazino-5H- triazino[5,6-b]indole exhibits strong nucleophilic reactivity, enabling condensation with carbonyl compounds. For example, reaction with 2-acetylpyridine under reflux conditions (e.g., in ethanol/water mixtures) forms heterocyclic derivatives such as pyridyl-substituted triazinoindoles . This reaction mechanism involves nucleophilic attack of the hydrazino group on the carbonyl carbon, followed by dehydration to form a Schiff base intermediate.
Key Reaction Example :
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Reagent : 2-acetylpyridine
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Conditions : Reflux in H₂O/EtOH
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Product : Pyridyl-substituted triazinoindole derivatives
| Reagent Type | Reaction Type | Product Type | Key Reference |
|---|---|---|---|
| Ketones/Alddehydes | Schiff base formation | Pyridyl-substituted derivatives | |
| Acid anhydrides | Cyclization | Oxadiazolines/thiadiazoles |
Cyclization Reactions with Electrophilic Carbon Centers
The hydrazino group participates in cyclization reactions with electrophilic carbon centers, such as those present in acid anhydrides , ethyl acetate , or diethyl oxalate . These reactions typically form fused heterocycles like oxadiazolines or thiadiazoles. For example, reaction with thioglycolic acid or aroyl esters leads to sulfur-containing heterocycles .
Mechanism :
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Nucleophilic attack of the hydrazino group on the electrophilic carbon (e.g., carbonyl carbon).
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Formation of an intermediate amide/imine.
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Intramolecular cyclization via elimination of water or other leaving groups.
Example : Reaction with ethyl acetate yields oxadiazoline derivatives .
Reaction with Thiols and Sulfur-Containing Reagents
The compound reacts with thiols (e.g., thiophenol ) to form thioethers or thiazolidinones. For instance, condensation with primary aromatic amines followed by addition of thiophenol generates thioether derivatives . Subsequent cycloaddition with thiolactic acid produces thiazolidinones, which exhibit antifungal activity .
Key Reaction :
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Reagent : Thiophenol + thiolactic acid
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Conditions : Reflux in ethylbenzene
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Product : Thiazolidinones
Functionalization via Hydrazine Derivatives
The hydrazino group can undergo further functionalization. For example, treatment with hydrazine hydrate converts thiol precursors into hydrazinyl derivatives . This reactivity is critical for synthesizing bioactive compounds, such as iron chelators or anticancer agents .
Example :
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Reagent : Hydrazine hydrate
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Conditions : Boiling ethanol
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Product : 3-Hydrazinyl derivatives
Metal Coordination and Chelation
While not directly involving the hydrazino group, the triazinoindole framework can participate in metal coordination. For instance, derivatives like VLX600 (a related compound) demonstrate high binding affinity for metal ions (e.g., Cu²⁺, Fe²⁺) . This property is leveraged in antitumor therapies targeting iron metabolism in cancer cells .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its antimicrobial properties , showing potential as an antibacterial and antifungal agent. Research indicates that derivatives synthesized from 5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole exhibit significant activity against various pathogens. For instance, studies have demonstrated that certain derivatives possess enhanced efficacy against resistant strains of bacteria and fungi .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-Ethyl-3-hydrazino derivative A | Antibacterial | 16 | |
| 5-Ethyl-3-hydrazino derivative B | Antifungal | 32 | |
| 5-Ethyl-3-hydrazino derivative C | Antibacterial | 8 |
Synthesis of Heterocyclic Derivatives
The compound serves as a precursor for synthesizing various heterocyclic derivatives . Its hydrazino group can react with a range of reagents such as acid anhydrides and thioglycolic acid to form new compounds with diverse biological activities. This versatility makes it a valuable building block in drug development.
Table 2: Synthesis Pathways for Derivatives
| Reaction Type | Reagents Used | Product Type | Reference |
|---|---|---|---|
| Condensation | Acid anhydrides | Heterocyclic derivatives | |
| Alkylation | Ethylacetate | Alkylated derivatives | |
| Cyclization | Diethyl oxalate | Fused heterocycles |
In addition to its antimicrobial properties, compounds derived from this compound have shown anticancer activity . Certain derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of specific cellular pathways.
Case Study: Anticancer Activity
A study investigated the effects of a synthesized derivative on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 10 µM
- Mechanism : Activation of caspase pathways leading to programmed cell death .
Conclusion and Future Directions
The applications of this compound extend beyond simple chemical synthesis; they encompass significant potential in medicinal chemistry as a precursor for biologically active compounds. Continued research into its derivatives may yield new therapeutic agents with enhanced efficacy against resistant pathogens and various cancers.
Future studies should focus on:
- Exploring the structure-activity relationship (SAR) of synthesized derivatives.
- Investigating the mechanisms underlying their biological activities.
- Conducting in vivo studies to assess therapeutic potential and safety profiles.
Mechanism of Action
The mechanism of action of 5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as iron ions. The compound can selectively bind to ferrous ions, which plays a role in its antiproliferative activity against cancer cells. This binding disrupts iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The induction of apoptosis is mediated through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects: Bromination at position 8 (e.g., compounds 25, 27) enhances antimicrobial activity against Pseudomonas aeruginosa (PAO1-L and PA14 strains) compared to non-halogenated analogs .
- Heterocycle Fusion : Pyrazole or triazine fusion (e.g., 32 , 34 ) improves thermal stability and biological activity. For example, 32 shows a melting point of 330–331°C and potent antifungal activity .
- Hydrazine vs. Thioether Linkers: Hydrazine derivatives (e.g., 5-ethyl-3-hydrazino) exhibit higher reactivity in cyclization reactions, whereas thioether-linked analogs (e.g., 3-(triazinoindol-3-ylthio)-triazines) demonstrate superior antileishmanial activity (IC₅₀ = 4.01 µM) .
Table 2: Pharmacological Profiles of Selected Analogs
Key Findings :
- Anticancer Activity: VLX-600, a hydrazone derivative of 6-methyl-triazinoindole, exhibits nanomolar cytotoxicity against colon cancer cells (IC₅₀ = 0.05–0.1 µM) due to mitochondrial oxidative phosphorylation inhibition .
- Antimicrobial Potency: Thioether-linked triazinoindole-triazine hybrids show >90% inhibition against Leishmania donovani promastigotes, outperforming standard drugs like pentamidine (SI = 56.61 vs. 10–20) .
- Structural-Activity Relationships (SAR) :
Physicochemical and Spectral Comparisons
- Solubility: Ethyl-substituted derivatives (e.g., 5-ethyl-3-hydrazino) exhibit lower aqueous solubility due to hydrophobic ethyl groups, whereas sulfonamide conjugates (e.g., triazinoindole-benzene sulfonamides) show improved solubility via hydrogen bonding .
- Spectral Signatures: IR: NH stretches (3176–3434 cm⁻¹) and C=O peaks (1657–1737 cm⁻¹) are consistent across hydrazine and ester derivatives . ¹H-NMR: Aromatic protons (δ 7.07–8.10 ppm) and exchangeable NH signals (δ 8.90–12.18 ppm) confirm triazinoindole core stability in DMSO .
Biological Activity
5-Ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound belongs to a class of fused heterocyclic compounds known for their pharmacological properties. The compound's structure features a triazine ring fused with an indole moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with various reagents such as acid anhydrides and ethyl acetate. The synthetic routes often utilize conditions that favor the formation of hydrazone linkages under acidic or basic environments. Analytical techniques like NMR and mass spectrometry are employed to confirm the structure of synthesized derivatives .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance:
- In vitro studies : Compounds derived from this triazinoindole structure showed moderate to high activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups influenced their efficacy .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Derivative A | E. coli | Moderate |
| Derivative B | S. aureus | High |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Some key findings include:
- Cell Line Studies : Compounds based on this structure have shown cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanisms include induction of apoptosis and inhibition of cell proliferation .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Triazinoindole Derivative A | 15 |
| HCT116 | Triazinoindole Derivative B | 10 |
Case Studies
- Study on Antimicrobial Activity : A study evaluated several derivatives for their antimicrobial properties against a panel of pathogens. The results indicated that specific substitutions on the triazine ring enhanced antibacterial activity .
- Anticancer Evaluation : Another study focused on the anticancer effects of the compound in vivo using xenograft models. The results demonstrated significant tumor growth inhibition compared to controls .
Q & A
Q. What are the established synthetic routes for 5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via condensation of isatin derivatives with hydrazides or thiosemicarbazides. For example:
- Route 1 : Reacting isatin with thiosemicarbazide in aqueous K₂CO₃ yields 3-mercapto-5H-triazinoindole intermediates, which can be alkylated to introduce the ethyl group .
- Route 2 : Condensation of isatin with isonicotinic acid hydrazide in MeOH/AcOH produces 3-hydrazono-indol-2(1H)-one, followed by cyclization with ammonium acetate in glacial acetic acid to form the triazinoindole core .
Characterization : Intermediates are validated via NMR (¹H/¹³C), IR spectroscopy (to confirm functional groups like -NH₂ and -SH), and chromatography-mass spectrometry (LC-MS) for purity .
Q. What pharmacological activities are associated with this compound, and how are they evaluated experimentally?
Methodological Answer: Triazinoindole derivatives exhibit:
- Antiplatelet activity : Tested via ADP-induced platelet aggregation assays using human platelet-rich plasma .
- Antimicrobial effects : Evaluated against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) assays .
- Antileishmanial activity : Screened against Leishmania donovani promastigotes in vitro .
Key Techniques : COMPARE analysis (to predict mechanism of action) and molecular docking (to assess binding affinity with targets like thromboxane synthase) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of 5-ethyl-3-hydrazino-triazinoindole derivatives?
Methodological Answer: SAR studies involve:
Substituent Variation : Synthesizing analogs with modifications at positions 3 (hydrazino) and 5 (ethyl) to assess steric/electronic effects. For example:
- Replacing ethyl with propyl or benzyl groups .
- Introducing pyridinyl or aryl substituents at position 3 .
Pharmacological Profiling : Testing analogs in dose-response assays (e.g., IC₅₀ determination) to correlate substituents with activity .
Computational Modeling : Using molecular dynamics simulations to predict binding modes with biological targets (e.g., thromboxane synthase) .
Table 1 : Example SAR Strategies
| Modification Site | Substituent | Biological Impact |
|---|---|---|
| Position 5 (Ethyl) | Benzyl | Enhanced lipophilicity |
| Position 3 (Hydrazino) | Pyridin-4-yl | Improved antiplatelet activity |
Q. What experimental design strategies optimize synthetic yields and purity for this compound?
Methodological Answer:
- Factorial Design : Use 2³ factorial experiments to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM) : Identify optimal conditions for cyclization steps (e.g., acetic acid concentration, reaction time) .
- Quality Control : Monitor purity via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) .
Q. How can analytical challenges in characterizing hydrazino-triazinoindole derivatives be addressed?
Methodological Answer:
- Hydrazino Group Instability : Stabilize intermediates via in-situ derivatization (e.g., formylation with formyl acetate) .
- Tautomerism Issues : Use 2D NMR (COSY, HSQC) to resolve tautomeric forms (e.g., thione vs. thiol) .
- Crystallography : Confirm absolute configuration via X-ray diffraction of single crystals grown in EtOH/water .
Future Directions
Q. What computational tools are emerging for mechanistic studies of triazinoindole reactivity?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (DFT) to map energy profiles for cyclization steps .
- AI-Driven Synthesis : Use machine learning (e.g., COMSOL Multiphysics) to predict optimal solvent systems or catalysts .
- High-Throughput Screening : Implement automated platforms for rapid SAR analysis of derivative libraries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
